4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate
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Overview
Description
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate, also known as diroximel fumarate, is a compound with the molecular formula C11H13NO6 and a molecular weight of 255.22 g/mol . This compound is a prodrug form of monomethyl fumarate and is used in the treatment of relapsing-remitting multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate involves the esterification of fumaric acid with 2-(2,5-dioxopyrrolidin-1-yl)ethanol under acidic conditions . The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux . The product is then purified by recrystallization from a suitable solvent such as ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Major Products
Hydrolysis: Fumaric acid and 2-(2,5-dioxopyrrolidin-1-yl)ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate involves its conversion to monomethyl fumarate in the body . Monomethyl fumarate exerts its effects by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which leads to the upregulation of antioxidant response elements and the reduction of oxidative stress . This pathway is crucial in protecting cells from damage and inflammation .
Comparison with Similar Compounds
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Dimethyl fumarate: Another fumarate ester used in the treatment of multiple sclerosis.
Monomethyl fumarate: The active metabolite of diroximel fumarate and dimethyl fumarate.
Ethyl fumarate: A related compound with similar chemical properties but different biological activity.
These compounds share structural similarities but differ in their pharmacokinetics and pharmacodynamics, making this compound a distinct and valuable therapeutic agent .
Properties
Molecular Formula |
C11H13NO6 |
---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate |
InChI |
InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
YIMYDTCOUQIDMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O |
Origin of Product |
United States |
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